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Compound of Interest

Compound Name:
N-(5-Chloro-4-methylpyridin-2-

yl)acetamide

Cat. No.: B125450 Get Quote

A detailed examination of the structure-activity relationships (SAR) of N-(5-Chloro-4-
methylpyridin-2-yl)acetamide and its analogues reveals key structural motifs that govern their

biological activity. This guide provides a comparative analysis of SAR studies on various

classes of pyridinyl acetamide derivatives, offering insights for researchers and professionals in

drug development.

While specific SAR studies on N-(5-Chloro-4-methylpyridin-2-yl)acetamide are not

extensively available in the public domain, a comprehensive review of structurally related

compounds provides valuable insights into the chemical features that influence their

therapeutic potential. This guide synthesizes findings from various studies on derivatives of 2-

acetamidopyridine, highlighting the impact of substitutions on the pyridine ring and the

acetamide group on a range of biological activities, including anticonvulsant, anti-inflammatory,

and antimicrobial effects.

Comparative Structure-Activity Relationship Data
The biological activity of pyridinyl acetamide derivatives is significantly influenced by the nature

and position of substituents on both the pyridine and phenyl rings (where applicable). The

following table summarizes key quantitative data from SAR studies on different classes of

related compounds.
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Compound
Class

R1 (Pyridine
Ring)

R2 (Acetamide
Moiety)

Biological
Activity

Key Findings
& IC50/EC50
Values

2-Aryl-2-(pyridin-

2-yl)acetamides
Unsubstituted Aryl group Anticonvulsant

Unsubstituted

phenyl or ortho-

and meta-

substituted

phenyl

derivatives show

the highest

activity.[1][2]

N-(5-hydroxy-

3,4,6-

trimethylpyridin-

2-yl)acetamide

Analogs

3,4,6-trimethyl,

5-hydroxy
-

Anti-colitis (TNF-

α and IL-6

inhibition)

Compound 2-19

showed

significantly

better inhibition

of TNF-α and IL-

6 induced cell

adhesion than

the parent

compound and

tofacitinib.[3]

Thienopyridine

Derivatives
Varies N-arylacetamide Antimicrobial

Compound 12a

exhibited a

minimal inhibitory

concentration

(MIC) of 0.0195

mg/mL against

E. coli and

<0.0048 mg/mL

against B.

mycoides and C.

albicans.[4]

2-(Pyridin-3-

yloxy)acetamide

Derivatives

Varies Varies Anti-HIV-1 Compound Ij was

the most active

against wild-type
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HIV-1 with an

EC50 of 8.18

μM.[5]

Pyridine

Derivatives

Methoxy,

Hydroxy, Amino

groups

- Antiproliferative

The presence

and position of -

OMe, -OH, and -

NH2 groups

enhanced

activity, while

halogens or

bulky groups

decreased it.[6]

Experimental Protocols
The evaluation of the biological activities of these compounds involves a range of standardized

experimental protocols. Below are detailed methodologies for key experiments cited in the

referenced studies.

Anticonvulsant Activity Screening
The anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamides was evaluated using the

maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[1][2]

Animal Model: Male albino mice.

Drug Administration: Compounds were administered intraperitoneally.

MES Test: An electrical stimulus (50 mA, 60 Hz, 0.2 s) was delivered via corneal electrodes.

Protection was defined as the absence of the tonic hind limb extensor component of the

seizure.

scMET Test: Metrazol (85 mg/kg) was injected subcutaneously. Protection was defined as

the absence of clonic seizures for at least 5 seconds within a 30-minute observation period.
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Anti-inflammatory Activity Assay (TNF-α and IL-6
Induced Cell Adhesion)
The anti-inflammatory potential of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide

analogues was assessed by their ability to inhibit monocyte adhesion to colon epithelial cells

induced by TNF-α and IL-6.[3]

Cell Lines: Human colon epithelial cells (HT-29) and human monocytic cells (U937).

Induction: HT-29 cells were pre-treated with the test compounds for 1 hour, followed by

stimulation with TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours.

Co-culture: Fluorescently labeled U937 cells were added to the HT-29 monolayer and

incubated for 1 hour.

Quantification: Non-adherent U937 cells were removed by washing, and the fluorescence of

the adherent cells was measured to determine the extent of adhesion.

Antimicrobial Activity Assay (Minimum Inhibitory
Concentration - MIC)
The antimicrobial activity of thienopyridine derivatives was determined using the broth

microdilution method.[4]

Microorganisms:Escherichia coli, Bacillus mycoides, and Candida albicans.

Preparation: Two-fold serial dilutions of the compounds were prepared in a 96-well microtiter

plate with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeast.

Inoculation: Each well was inoculated with a standardized microbial suspension.

Incubation: Plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours

for yeast.

Determination of MIC: The MIC was recorded as the lowest concentration of the compound

that completely inhibited visible microbial growth.
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Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study,

from compound synthesis to biological evaluation.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide provides a comparative overview of the SAR for several classes of pyridinyl

acetamide derivatives. The presented data and experimental protocols can serve as a valuable

resource for the rational design of new and more potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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